N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound belongs to the pyrrolo-triazole-acetamide class, characterized by a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-ethoxyphenyl group at position 5 and a 2,4-dichlorophenylacetamide moiety.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O4/c1-2-31-13-6-4-12(5-7-13)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-15-8-3-11(21)9-14(15)22/h3-9,17-18H,2,10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZEYLUVMJUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique triazole and pyrrole structures which are known to exhibit various pharmacological effects. This article aims to summarize the current understanding of the biological activity of this compound through a review of available literature and research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure includes:
- A dichlorophenyl group
- An ethoxyphenyl moiety
- A pyrrolo-triazole ring system
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
Anticancer Activity
Recent studies have shown that compounds containing triazole and pyrrole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar triazole derivatives showed cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and colon cancer (HT-29) with IC50 values in the low micromolar range .
- Mechanism of action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Properties
Compounds with similar structures have also been evaluated for their antimicrobial properties:
- In vitro tests have shown effectiveness against a range of bacteria and fungi. For example:
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase (AChE) inhibition : Certain derivatives have been found to inhibit AChE activity effectively. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Triazole Derivatives : A study published in Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The results indicated that compounds with halogen substitutions exhibited enhanced potency against cancer cell lines compared to their non-halogenated counterparts .
- Antimicrobial Activity Assessment : Another study focused on the synthesis and evaluation of pyrrole-containing compounds against various pathogens. The results showed promising antibacterial activity which was attributed to the disruption of bacterial cell membranes .
Research Findings Summary Table
Comparison with Similar Compounds
Key Compounds Identified:
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-...acetamide ():
- Core structure : Identical pyrrolo[3,4-d][1,2,3]triazole with 4,6-dioxo groups.
- Substituents :
- Position 5: 3-chloro-4-fluorophenyl (vs. 4-ethoxyphenyl in the target compound).
- Acetamide group: N-(2,3-dimethylphenyl) (vs. N-(2,4-dichlorophenyl)).
5-[4-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-a]pyrimidine ():
- Core structure : Triazolo-pyrimidine (vs. pyrrolo-triazole).
- Substituents : 4-nitrophenyl and phenyl groups.
- Functional relevance : The nitro group introduces strong electron-withdrawing effects, contrasting with the ethoxy group in the target compound, which may lead to divergent reactivity in nucleophilic substitutions .
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine ():
- Core structure : Pyrrolo-thiazolo-pyrimidine (vs. pyrrolo-triazole).
- Substituents : 4-methoxyphenyl and phenyl groups.
- Comparison : The thiazole ring introduces additional sulfur-based interactions, while the triazole core in the target compound may favor hydrogen bonding due to nitrogen-rich heterocycles .
Key Observations:
- Steric Considerations : The 2,4-dichlorophenylacetamide moiety introduces significant steric bulk, which may hinder crystallization compared to smaller substituents like 2,3-dimethylphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
